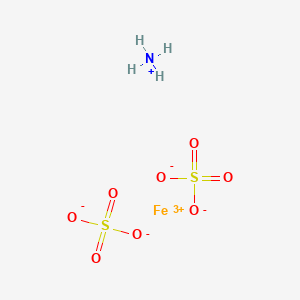

Ammonium iron(III) sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Dyeing and Textile Printing

Specific Scientific Field: Textile Science and Dye Chemistry

Methods of Application: The compound is typically dissolved in water, and the fabric is soaked in the solution. The fabric can then be dyed directly. The amount of azanium;iron(3+);disulfate used, the temperature of the solution, and the duration of soaking can all affect the final color.

Results or Outcomes: The use of azanium;iron(3+);disulfate as a mordant results in a more vibrant and long-lasting color. It can also affect the shade of the dye, often giving it a darker or richer tone.

Application in Analytical Chemistry

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Azanium;iron(3+);disulfate is utilized in analytical chemistry as an iron standard . It can be used in titrations, a common method in analytical chemistry to determine the concentration of an unknown element or compound in a solution.

Methods of Application: In a typical titration, a solution of azanium;iron(3+);disulfate of known concentration (the titrant) is gradually applied to a solution of the analyte until the reaction between them is complete. The point at which this occurs is called the equivalence point and is typically determined by an indicator which changes color when the conditions in the solution change at the equivalence point.

Results or Outcomes: The amount of titrant required to reach the equivalence point is used to calculate the concentration of the analyte in the original solution. This method provides highly accurate and reliable results for the quantitative analysis of iron.

Application in Wastewater Treatment

Specific Scientific Field: Environmental Engineering

Summary of the Application: Azanium;iron(3+);disulfate is used in wastewater treatment . It acts as a coagulant, which helps to remove suspended solids and some metals from the wastewater.

Methods of Application: The compound is added to the wastewater where it reacts with the negatively charged particles, neutralizing the charges and allowing the particles to form a floc. The floc can then be removed from the water by sedimentation, filtration, or flotation.

Results or Outcomes: The use of azanium;iron(3+);disulfate in wastewater treatment can significantly reduce the amount of suspended solids and some metals in the water, improving its quality and making it safer for discharge into the environment.

Application in Tanning

Specific Scientific Field: Leather Science

Summary of the Application: Azanium;iron(3+);disulfate is used in the tanning industry . It helps to stabilize the collagen or protein fibers in hides so they actually stop biodegrading—hence the term ‘tanning’.

Methods of Application: During the tanning process, hides are soaked in a solution of azanium;iron(3+);disulfate. The compound penetrates the hide and reacts with the collagen, stabilizing it against decay and making it resistant to water.

Results or Outcomes: The use of azanium;iron(3+);disulfate in tanning results in a stable and water-resistant leather that can be used for various products like shoes, bags, and furniture.

Application in Production of Dyestuffs

Specific Scientific Field: Chemical Engineering and Industrial Chemistry

Summary of the Application: Azanium;iron(3+);disulfate is used in the production of dyestuffs . It acts as a catalyst in the synthesis of certain types of dyes.

Methods of Application: The compound is added to the reaction mixture where it catalyzes the formation of the dye. The specific procedures and conditions can vary depending on the type of dye being produced.

Results or Outcomes: The use of azanium;iron(3+);disulfate in the production of dyestuffs can increase the yield and purity of the dye, making the production process more efficient and cost-effective.

Application in Etching Agent in the Production of Electronic Components

Specific Scientific Field: Electronics and Materials Science

Summary of the Application: Azanium;iron(3+);disulfate is used as an etching agent in the production of electronic components . It can be used to etch patterns onto a substrate, such as a printed circuit board (PCB).

Ammonium iron(III) sulfate, also known as ferric ammonium sulfate or iron alum, is a double salt with the chemical formula . It typically appears as weakly violet octahedral crystals. The color of these crystals may vary due to impurities or inherent properties of the compound itself . This compound is classified within the alum family, characterized by the general formula , where A and B are cations .

Ammonium iron(III) sulfate can be synthesized through various reactions. A common method involves the oxidation of iron(II) sulfate to iron(III) sulfate using sulfuric or nitric acid, followed by the addition of ammonium sulfate:

- Oxidation Reaction:

- Synthesis Reaction:

The compound can also be produced by reacting iron(III) hydroxide with ammonium hydroxide and sulfuric acid .

Ammonium iron(III) sulfate exhibits significant biological activity, particularly as an oxidizing agent. It is toxic to microorganisms, which makes it useful in various applications such as water treatment and histology. In histological techniques, it is used in the Feulgen reaction for DNA staining, where it aids in converting deoxyribose to aldehyde for subsequent staining . The compound's paramagnetic properties also suggest potential applications in magnetic resonance imaging.

The synthesis of ammonium iron(III) sulfate can be achieved through several methods:

- Oxidative Synthesis:

- Mix iron(II) sulfate with sulfuric acid and hydrogen peroxide to oxidize it to iron(III).

- Combine with ammonium sulfate to crystallize ammonium iron(III) sulfate.

- Direct Combination:

- Hydrolysis Method:

Ammonium iron(III) sulfate has a wide range of applications:

- Water Treatment: Used as a coagulant in wastewater treatment processes.

- Histology: Important in DNA staining techniques.

- Tanning Industry: Acts as a mordant in dyeing processes.

- Analytical Chemistry: Employed as a titration reagent for quantifying vitamin C and other substances.

- Etching Agent: Utilized in electronic component manufacturing .

Research indicates that ammonium iron(III) sulfate interacts with various biological systems and chemical processes. It serves as an effective oxidizing agent, facilitating redox reactions in organic synthesis and biochemical analysis. Its interactions can lead to colorimetric changes that are useful for tracking reactions . Additionally, its toxicity towards microorganisms highlights its potential role in antimicrobial applications.

Ammonium iron(III) sulfate shares similarities with several other compounds within the alum family and related salts. Below is a comparison table highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Ammonium Iron(III) Sulfate | Weakly violet crystals; paramagnetic | |

| Potassium Aluminum Sulfate | Commonly used as a food additive; colorless | |

| Sodium Aluminum Sulfate | Used in water purification; less toxic | |

| Ferric Ammonium Sulfate | Similar structure but different hydration state |

Ammonium iron(III) sulfate is unique due to its specific crystal structure, color properties, and its pronounced biological activity compared to other similar compounds. Its applications in both analytical chemistry and histology further distinguish it from other alums and sulfates.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 44 of 50 companies with hazard statement code(s):;

H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (11.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant